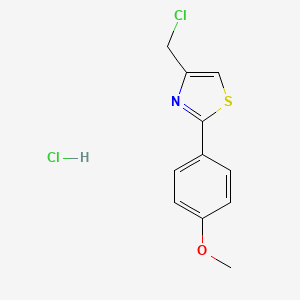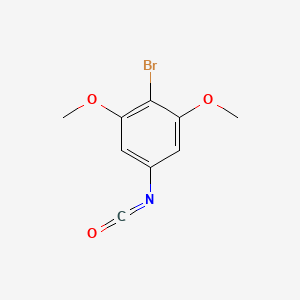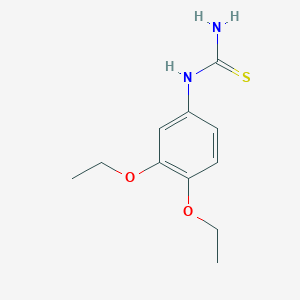![molecular formula C12H15NO3 B6142459 2-[2-(4-methylphenyl)acetamido]propanoic acid CAS No. 1212129-21-9](/img/structure/B6142459.png)
2-[2-(4-methylphenyl)acetamido]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-methylphenyl)acetamido]propanoic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure, which includes a 4-methylphenyl group attached to an acetamido group, further connected to a propanoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methylphenyl)acetamido]propanoic acid typically involves the reaction of 4-methylphenylacetic acid with appropriate reagents to introduce the acetamido group. One common method includes the use of acetic anhydride and a suitable catalyst to facilitate the acetamidation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as crystallization, filtration, and drying to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-[2-(4-methylphenyl)acetamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methylbenzoylformic acid.
Reduction: Formation of 2-[2-(4-methylphenyl)ethanol]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[2-(4-methylphenyl)acetamido]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-[2-(4-methylphenyl)acetamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
相似化合物的比较
Similar Compounds
- 2-[2-(4-methylphenyl)propanoic acid]
- 2-[2-(4-methylphenyl)acetamido]butanoic acid
- 2-[2-(4-methylphenyl)acetamido]ethanoic acid
Uniqueness
2-[2-(4-methylphenyl)acetamido]propanoic acid is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of a 4-methylphenyl group with an acetamido and propanoic acid moiety makes it particularly versatile in various chemical reactions and applications.
属性
IUPAC Name |
2-[[2-(4-methylphenyl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-5-10(6-4-8)7-11(14)13-9(2)12(15)16/h3-6,9H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEVEUMFUJMAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142377.png)

methanamine](/img/structure/B6142383.png)
![{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine](/img/structure/B6142399.png)
![2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B6142409.png)
![3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B6142410.png)
![ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6142425.png)
![2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzonitrile](/img/structure/B6142432.png)


![2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B6142455.png)


![N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide](/img/structure/B6142477.png)
